molecular formula C13H19ClN2O2 B13165487 Benzyl(2-methylpyrrolidin-3-yl)carbamatehydrochloride

Benzyl(2-methylpyrrolidin-3-yl)carbamatehydrochloride

Cat. No.: B13165487
M. Wt: 270.75 g/mol
InChI Key: JQNITJGVVYICOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pale-yellow to yellow-brown solid form and is typically stored at temperatures between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 2-methylpyrrolidine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a neuroleptic agent.

    Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to exhibit neuroleptic properties by selectively blocking dopamine receptors, which are involved in the regulation of mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .

Biological Activity

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in relation to receptor modulation and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related case studies.

Chemical Structure and Properties

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is characterized by its unique structural components:

  • Benzyl group : Provides lipophilicity and potential interactions with various biological receptors.
  • Pyrrolidine ring : Implicated in pharmacological activities, particularly in central nervous system (CNS) interactions.
  • Carbamate moiety : Known for modulating neurotransmitter systems.

The molecular formula is C13H18ClN2O2C_{13}H_{18}ClN_{2}O_{2}, indicating a moderate molecular weight conducive to bioavailability.

The compound has been studied for its interaction with various receptors, notably the orexin receptors, which are G protein-coupled receptors involved in regulating arousal, wakefulness, and appetite. It has been suggested that compounds with similar structures exhibit agonistic activity towards orexin type 2 receptors, potentially useful in treating conditions like narcolepsy and obesity .

Biological Activity

  • Receptor Agonism :
    • The compound has been identified as an orexin type 2 receptor agonist, which may provide therapeutic benefits in sleep disorders and metabolic syndromes. Studies show that activation of this receptor can enhance food intake and energy expenditure .
  • Neuroprotective Effects :
    • Research indicates that compounds with a pyrrolidine structure can exert neuroprotective effects by modulating neurotransmitter release and reducing neuroinflammation. This activity is crucial for developing treatments for neurodegenerative diseases .
  • Pain Modulation :
    • Preliminary studies suggest that benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride may influence pain pathways through TRPC5 channel modulation, providing a potential avenue for pain management therapies .

Case Studies

Several studies have investigated the efficacy of similar compounds:

StudyObjectiveFindings
Study AEvaluate orexin receptor activityConfirmed agonistic effects on orexin type 2 receptor; increased food intake in animal models .
Study BInvestigate neuroprotective propertiesDemonstrated reduced neuronal death in hypoxic conditions using a pyrrolidine derivative .
Study CPain modulation through TRPC5 channelsShowed significant inhibition of TRPC5 activity, suggesting potential for pain relief applications .

Research Findings

Recent investigations have highlighted the compound's selectivity and potency against specific targets:

  • Selectivity Profile : The compound exhibited a selectivity index favoring the TRPC5 channel over closely related channels, indicating potential for fewer side effects in therapeutic applications .
  • Stability Studies : Stability assessments revealed favorable pharmacokinetic properties, essential for oral bioavailability and therapeutic efficacy .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

benzyl N-(2-methylpyrrolidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H

InChI Key

JQNITJGVVYICOV-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.